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Compound of Interest

Compound Name:

5-Chloro-7-(4-

(dimethylamino)phenyl)quinolin-8-

ol

CAS No.: 648896-44-0

Cat. No.: B11830205

Get Quote

Executive Summary & Strategic Rationale
In the development of metal-protein attenuating compounds (MPACs) for neurodegenerative

diseases (e.g., Alzheimer's) and anticancer agents, the 8-hydroxyquinoline (8-HQ) scaffold is

ubiquitous. While the parent compound 5-Chloro-8-quinolinol provides basal chelation, and

Clioquinol (5-Chloro-7-iodo-8-quinolinol) offers improved blood-brain barrier (BBB) permeability,

the target molecule 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol introduces a specific

electronic modification.

The introduction of the p-dimethylaminophenyl group at the 7-position serves three critical

functions:

Extended Conjugation: Creates a "push-pull" electronic system useful for fluorescence-

based metal sensing.
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Steric Bulk: Modulates the geometry of metal complexes (Zn²⁺, Cu²⁺), potentially altering

binding kinetics compared to the compact iodo-substituent of Clioquinol.

Lipophilicity Tuning: Enhances membrane intercalation properties.

This guide compares the 1H NMR spectral performance of the target against its synthetic

precursor (Clioquinol) and the core scaffold (5-Chloro-8-quinolinol) to validate successful

synthesis and structural integrity.

Structural Comparison & Diagnostic Markers
The following table contrasts the key structural features and their corresponding NMR

diagnostic signals.

Feature
5-Chloro-8-quinolinol

(Core)
Clioquinol

(Precursor)
Target Molecule

(Substituted)

Formula C₉H₆ClNO C₉H₅ClINO C₁₇H₁₅ClN₂O

MW 179.60 g/mol 305.50 g/mol 298.77 g/mol

7-Position Proton (H7) Iodine (I)

4-

(dimethylamino)pheny

l

Key NMR Signal H6 & H7 (Doublets) H6 (Singlet)
H6 (Singlet) + AA'BB'

(Aryl)

Electronic State Electron Deficient
Halogenated (Heavy

Atom)

Donor-Acceptor (Dye-

like)

1H NMR Characterization Data
Comparative Chemical Shifts (DMSO-d₆, 400 MHz)
The following data represents the representative chemical shifts. The transition from Clioquinol

to the target is confirmed by the disappearance of the Iodine effect and the appearance of the

dimethylamino-aryl signals.
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Proton
Assignment

5-Chloro-8-

quinolinol (δ
ppm)

Clioquinol (δ
ppm)

Target Molecule

(δ ppm)
Multiplicity &

Coupling

-OH (C8) ~9.80 (br s) ~10.20 (br s) ~9.95 (br s)

Broad,

exchangeable.

Shifts downfield

upon metal

binding.

H2 (Quinoline) 8.95 8.85 8.90

dd, J ≈ 4.2, 1.6

Hz. Deshielded

by ring nitrogen.

H3 (Quinoline) 7.65 7.60 7.62
dd, J ≈ 8.5, 4.2

Hz.

H4 (Quinoline) 8.45 8.40 8.42
dd, J ≈ 8.5, 1.6

Hz.

H6 (Quinoline) 7.60 (d) 7.95 (s) 7.75 (s)

Diagnostic:

Appears as a

singlet in

Target/Clioquinol

due to 5,7-

substitution.

H7 (Quinoline) 7.10 (d) Absent (I) Absent (Aryl)

Substituted in

Target and

Clioquinol.

Ar-H (2', 6') N/A N/A 7.55

d, J ≈ 8.8 Hz

(AA'BB' system).

Ortho to

quinoline.

Ar-H (3', 5') N/A N/A 6.80

d, J ≈ 8.8 Hz

(AA'BB' system).

Ortho to NMe₂.
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-N(CH₃)₂ N/A N/A 2.98

s, 6H. Strong

diagnostic

singlet.

Technical Insight:

H6 Singlet: In 5-Chloro-8-quinolinol, H6 and H7 couple (J ≈ 8 Hz). In the target, the 7-

position is blocked by the aryl group, collapsing H6 into a sharp singlet.

AA'BB' System: The 4-(dimethylamino)phenyl group rotates, typically producing a symmetric

doublet pair. The doublet at ~6.80 ppm is shielded by the electron-donating dimethylamino

group.

Experimental Protocol: Characterization Workflow
To ensure reproducibility and distinguish the product from unreacted starting materials

(Clioquinol), follow this validation protocol.

Solvent Selection: Use DMSO-d₆ (99.9% D) to ensure full solubility of the polar 8-

hydroxyquinoline core. CDCl₃ may result in peak broadening due to aggregation.

Concentration: Prepare a 10-15 mM solution. Higher concentrations may induce stacking

interactions, shifting the aromatic peaks upfield.

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): 2.0 s (Ensure full relaxation of the isolated H6 proton).

Scans: 16-64.

Validation Check:

Pass: Presence of 6H singlet at ~3.0 ppm (NMe₂) AND integration ratio of 1:1 for H6 : H2.
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Fail: Presence of residual peaks at 7.95 ppm (unreacted Clioquinol H6) or lack of AA'BB'

coupling.

Synthesis & Mechanism Visualization[1]
The synthesis of this molecule typically involves a Suzuki-Miyaura Cross-Coupling reaction,

transforming the iodo-precursor into the biaryl system.

Synthetic Pathway Diagram

Clioquinol
(5-Cl-7-I-8-HQ)

Pd(PPh3)4 / Na2CO3
Dioxane/H2O, 90°C

4-(Dimethylamino)
phenylboronic acid

Target Molecule
5-Chloro-7-(4-(NMe2)Ph)-8-HQ

Suzuki Coupling
(C-C Bond Formation)

NaI, B(OH)3

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura coupling pathway converting Clioquinol to the target 7-aryl derivative.

Functional Mechanism: Metal Chelation
The primary utility of this molecule is metal chelation (Zn²⁺, Cu²⁺). The following diagram

illustrates the chelation logic and its downstream effect on Amyloid-β (Aβ) aggregation.
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NMR Evidence of Chelation
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Figure 2: Mechanism of action showing metal sequestration and NMR diagnostic changes

upon complexation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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